![molecular formula C16H13ClF3N3O3S B2458211 (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone CAS No. 1118822-59-5](/img/structure/B2458211.png)
(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is composed of a 2-chloropyridin-4-yl group, a 4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl group, and a methanone group . The presence of these groups suggests that the compound might have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted at the 2-position with a chlorine atom and at the 4-position with a methanone group linked to a piperazine ring. The piperazine ring is further substituted with a sulfonyl group linked to a trifluorophenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing chlorine, sulfonyl, and trifluorophenyl groups, as well as the electron-donating piperazine ring . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl group and the nonpolar trifluorophenyl group might impart interesting solubility characteristics . The compound might also exhibit unique optical and electronic properties due to the conjugated system of the pyridine ring .科学的研究の応用
- Researchers have explored CPPU’s impact on various crops, including kiwifruits, grapes, and tomatoes. For instance, in kiwifruits, CPPU treatment led to increased soluble solid content (SSC) and improved fruit firmness .
- Partial least squares regression (PLSR) models based on these optical parameters were developed to predict internal quality attributes such as SSC and moisture content .
- CPPU derivatives, such as (2-Chloropyridin-4-yl)methanamine hydrochloride, have been explored as selective inhibitors of LOXL2 (lysyl oxidase-like 2). LOXL2 plays a role in tissue remodeling and fibrosis .
Plant Growth Regulation and Crop Yield Enhancement
Optical Parameters and Quality Assessment
Selective LOXL2 Inhibition
将来の方向性
作用機序
Target of Action
The primary target of (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to LOXL2, inhibiting its enzymatic activity. This results in a decrease in collagen and elastin crosslinking, thereby affecting tissue remodeling processes .
Biochemical Pathways
The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . By preventing the crosslinking of collagen and elastin, the compound can potentially influence various pathological processes where tissue remodeling and fibrosis are involved .
Pharmacokinetics
The compound’s IC50 value in the absence of blood proteins is 126 nM, indicating its potent inhibitory activity .
Result of Action
The molecular and cellular effects of the compound’s action would be the reduction in collagen and elastin crosslinking. This could potentially lead to a decrease in tissue stiffness and fibrosis, although specific cellular effects would depend on the context of the tissue and disease state .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of blood proteins can affect the compound’s inhibitory activity . Additionally, the compound’s stability could be affected by storage conditions . .
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3S/c17-13-9-10(3-4-21-13)16(24)22-5-7-23(8-6-22)27(25,26)12-2-1-11(18)14(19)15(12)20/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIASBYMRYNUWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2458128.png)
![3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2458129.png)
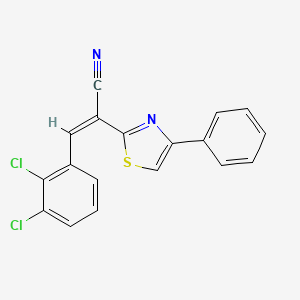
![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458132.png)
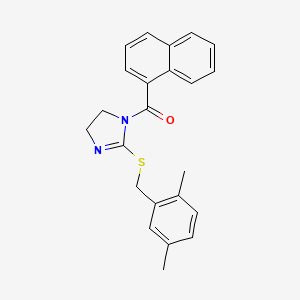
![Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane](/img/structure/B2458139.png)
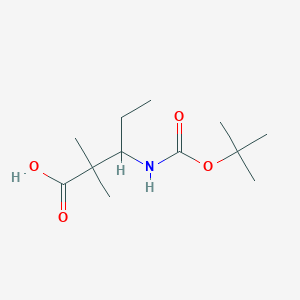
(prop-2-en-1-yl)amine](/img/structure/B2458143.png)
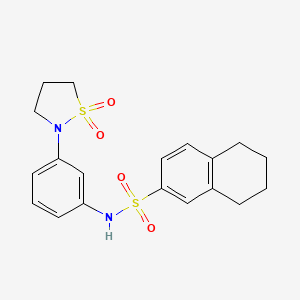
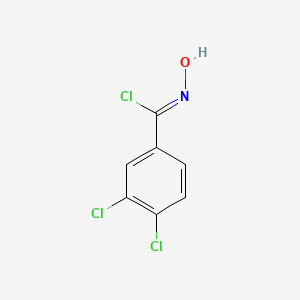
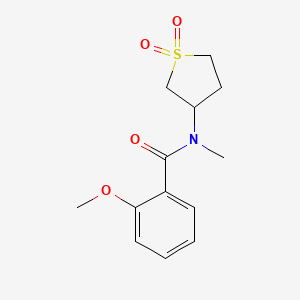
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxamide](/img/structure/B2458148.png)
![4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin](/img/structure/B2458150.png)
